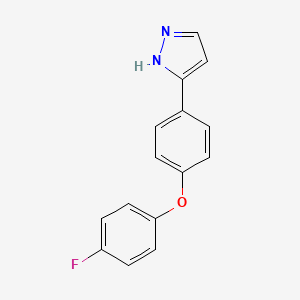

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C15H11FN2O and its molecular weight is 254.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H10FN2O. The presence of the fluorophenoxy group is believed to enhance its biological activity through improved binding affinity to target proteins.

1. Enzyme Inhibition

Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit potent inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is a therapeutic target for Alzheimer's disease. Studies showed that certain derivatives displayed AChE inhibitory activities in the low micromolar range, with specific compounds achieving an pIC50 value comparable to donepezil, a standard treatment for Alzheimer's disease .

- Monoamine Oxidase (MAO) : The compound also acts as an inhibitor of MAO-A and MAO-B isoforms. Selective inhibition of MAO-B has implications for treating neurodegenerative disorders, as it can increase dopamine levels in the brain .

2. Antimicrobial Activity

Preliminary studies indicate that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. The presence of the fluorophenoxy group may contribute to enhanced membrane permeability, allowing for greater antibacterial efficacy .

3. Anticancer Potential

Research has suggested that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Specific studies highlighted the ability of these compounds to inhibit tumor growth in vitro and in vivo models .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

- Fluoro vs. Chloro Substituents : Compounds with fluorine substituents generally exhibited stronger AChE inhibition compared to their chloro counterparts. This suggests that electron-withdrawing groups like fluorine enhance binding affinity due to improved electronic interactions within the enzyme active site .

- Positioning of Functional Groups : The position and nature of substituents on the pyrazole ring significantly affect biological activity. For instance, variations in alkyl chain lengths on nitrogen atoms resulted in altered inhibitory potency against AChE and MAO .

Case Study 1: AChE Inhibition

A study synthesized a series of pyrazole derivatives, including this compound, which were tested for AChE inhibition. The most potent compound demonstrated an pIC50 value of 4.2, indicating strong inhibitory potential comparable to established drugs .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives led to significant reductions in cell viability, suggesting potential as anticancer agents. These findings were supported by molecular docking studies that provided insights into binding interactions at the molecular level .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Neurological Disorders

This compound has been studied for its potential as a therapeutic agent targeting neurological disorders. Research indicates that derivatives of pyrazole can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are critical in the treatment of conditions like Alzheimer's disease. For instance, certain derivatives have shown potent AChE inhibitory activity, with some compounds achieving comparable efficacy to established drugs like donepezil .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways, making it a candidate for further development in oncology .

Agricultural Chemistry

1. Herbicidal Properties

In agricultural chemistry, 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole has been evaluated for its herbicidal activity. Research indicates that certain pyrazole derivatives exhibit effective inhibition against Arabidopsis thaliana acetohydroxyacid synthase (AHAS), a crucial enzyme for plant growth. These findings suggest potential applications as novel herbicides that can enhance crop yields while minimizing environmental impact .

2. Pesticide Formulation

The compound is also being explored in the formulation of agrochemicals, particularly as a pesticide. Its efficacy in controlling pests while being environmentally friendly positions it as a valuable asset in sustainable agriculture .

Material Science

1. Polymer Incorporation

In material science, this compound can be integrated into polymers to enhance their properties, such as durability and resistance to environmental stressors. This application is crucial in developing advanced materials for various industrial uses .

2. Coatings Development

The compound's unique chemical structure allows it to be used in coatings that require specific functional properties, providing protection against wear and corrosion while maintaining aesthetic qualities .

Analytical Chemistry

1. Reference Material

In analytical chemistry, this compound serves as a standard reference material in various assays. Its consistent properties allow researchers to accurately quantify related compounds in complex mixtures, facilitating better analytical outcomes .

Case Studies

Propiedades

Fórmula molecular |

C15H11FN2O |

|---|---|

Peso molecular |

254.26 g/mol |

Nombre IUPAC |

5-[4-(4-fluorophenoxy)phenyl]-1H-pyrazole |

InChI |

InChI=1S/C15H11FN2O/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-9-10-17-18-15/h1-10H,(H,17,18) |

Clave InChI |

CGMPMLHCCFCLQL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=CC=NN2)OC3=CC=C(C=C3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.